Home > Products > Screening Compounds P129994 > 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide - 899734-95-3

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide

Catalog Number: EVT-2943801
CAS Number: 899734-95-3
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide)

  • Compound Description: Indapamide is a diuretic drug used to treat hypertension. [, , , ] It is a sulfonamide derivative that also possesses antihypertensive properties. []

3-Sulfamoyl-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide

  • Compound Description: This compound is an isomer of Indapamide, differing in the position of the chlorine and sulfamoyl substituents on the benzene ring. [] It is structurally related to Indapamide and is likely synthesized using similar methods.

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide (1)

  • Compound Description: This compound is a derivative of benzamide with a phenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide (2)

  • Compound Description: This compound is a benzamide derivative with a 2-chloro-4-nitrophenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide (3)

  • Compound Description: This compound is a benzamide derivative with a benzylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide (4)

  • Compound Description: This compound is a benzamide derivative featuring a butylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide (5)

  • Compound Description: This compound is a benzamide derivative characterized by a methylsulfamoyl group at the meta position and a benzothiazole moiety linked to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide (6)

  • Compound Description: This compound is a benzamide derivative with a 2-methylphenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide (7)

  • Compound Description: This compound is a benzamide derivative bearing a 4-bromophenylsulfamoyl group at the meta position and a benzothiazole moiety connected to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide (e8)

  • Compound Description: This compound is a derivative of benzamide, featuring a 4-nitrophenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide (9)

  • Compound Description: This benzamide derivative incorporates a 4-methylphenylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] This compound was synthesized and evaluated as a potential allosteric activator of human glucokinase.

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide (10)

  • Compound Description: This benzamide derivative features a propylsulfamoyl group at the meta position and a benzothiazole moiety attached to the amide nitrogen. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase.

4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate

  • Compound Description: This compound is a sulfamoylbenzamide derivative incorporating a 5-methyl-1,2-oxazol-3-yl group on the sulfamoyl nitrogen and a 4-hydroxy-3,5-dimethoxyphenyl group on the amide nitrogen. [] The compound exists as a methanol monosolvate in its crystalline form.

2F-QMPSB (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate)

  • Compound Description: 2F-QMPSB is a synthetic cannabinoid receptor agonist (SCRA) characterized by a sulfamoyl benzoate core. [] It was identified in herbal material seized in Europe in 2018. Metabolic studies revealed ester hydrolysis as a key metabolic pathway for 2F-QMPSB, primarily facilitated by human carboxylesterase 1 (hCES1) isoforms. []

SGT-233 (3-(4,4-difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide)

  • Compound Description: SGT-233 is another SCRA, structurally similar to 2F-QMPSB but with a sulfamoyl benzamide core. [] It undergoes metabolism via mono- and di-hydroxylation, as well as glucuronidation. Several cytochrome P450 (CYP) isoforms are involved in its hydroxylation. []

QMPSB (quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate)

  • Compound Description: QMPSB is an SCRA with a sulfamoyl benzoate core, similar to 2F-QMPSB but lacking the fluorine atoms in the piperidine ring. [] Its detection was first reported in 2016. []

QMMSB (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate)

  • Compound Description: QMMSB is another SCRA, structurally related to QMPSB but with a morpholine ring instead of piperidine attached to the sulfonyl group. [] Like QMPSB, it also features a sulfamoyl benzoate core.

QMPCB (quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate) (SGT-11)

  • Compound Description: QMPCB (also known as SGT-11) is an analog of QMPSB, where the sulfamoyl group is replaced with a carbonyl group linked to piperidine. [] This compound, while structurally related, lacks the sulfamoyl moiety present in the target compound.

QMiPSB (quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate) (SGT-46)

  • Compound Description: QMiPSB (also known as SGT-46) is an SCRA structurally similar to QMPSB but with a propan-2-yl group instead of piperidine attached to the sulfonyl group. [] It retains the sulfamoyl benzoate core structure.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is an aminopyrazole compound identified as a selective inhibitor of cyclin-dependent kinase 5 (CDK5). [] It demonstrated anticancer activity by reducing Mcl-1 levels and synergizing with the Bcl-2 inhibitor navitoclax.

4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

  • Compound Description: Navitoclax is a potent inhibitor of Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Bcl-w. [] It induces apoptosis and exhibits synergistic anticancer effects when combined with CDK5 inhibitors like analog 24.

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate (3a-h)

  • Compound Description: These compounds are a series of dihydropyridine derivatives containing a sulfamoylphenylquinazoline moiety. [] They were synthesized and evaluated for their antiulcer activity.

3-{(4(2,3-dichlorophenyl)piperazin-1-yl}{2-hydroxyphenyl)methyl}-N-cyclopentylbenzamide (NPB)

  • Compound Description: NPB is a small-molecule inhibitor that specifically targets the phosphorylation of BAD (BCL-2-associated death promoter) at Ser99. [, ] It shows promising anti-cancer activity by promoting apoptosis in various human cancer cell lines and inhibiting tumor growth in xenograft models.

2[(4(2,3-dichlorophenyl)piperazin-1-yl][naphthalen-1-yl]methyl)phenol (4e)

  • Compound Description: 4e is an analog of NPB, modified with a naphthalene ring. [] This compound also exhibited inhibitory activity against MCF-7 cell viability and reduced BAD phosphorylation at Ser99.

5[(4(2,3-dichlorophenyl)piperazin-1-yl][2-hydroxyphenyl)methyl)uran-2-carbaldehyde (4f)

  • Compound Description: 4f is another analog of NPB, modified with a furan-2-carbaldehyde group. [] It showed increased potency compared to NPB in inhibiting the viability of MCF-7 cells.

3[(2-hydroxyphenyl][4(p-tolyl)piperazin-1-yl)methyl)benzaldehyde (4i)

  • Compound Description: 4i is an analog of NPB with modifications in the piperazine ring. [] This compound showed potential in inhibiting the viability of MCF-7 cells and reducing BAD phosphorylation at Ser99.

4-(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide (TAK-960)

  • Compound Description: TAK-960 is a selective Polo-like kinase 1 (PLK1) inhibitor that exhibits potent antitumor activity. [] Its mechanism of action involves inhibiting PLK1, leading to cell cycle arrest and apoptosis.

(R)-N-(3-Indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide (SBR)

  • Compound Description: SBR is a known inhibitor of human carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. [] It exhibits inhibitory activity against several CA isozymes, including CA I, II, IV, VI, IX, XII, and XIII.
  • Compound Description: These are a class of compounds proposed as potential isozyme-selective inhibitors of human carbonic anhydrases (CAs). [] They were designed based on the structural features of known CA inhibitors and computational modeling studies.

4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile (S-134, 5g)

  • Compound Description: S-134 is a novel cyclin-dependent kinase 9 (CDK9) inhibitor with nanomolar potency against human cancer cell lines. [] It induces wild-type p53 stabilization, cell cycle arrest at the G2/M transition, and apoptosis.

4-(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536)

  • Compound Description: BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (Plk1). [] It is considered a promising experimental anticancer agent.

Properties

CAS Number

899734-95-3

Product Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide

Molecular Formula

C24H26N2O4S

Molecular Weight

438.54

InChI

InChI=1S/C24H26N2O4S/c1-26(18-7-3-4-8-18)31(28,29)19-13-11-17(12-14-19)24(27)25-22-15-16-23(30-2)21-10-6-5-9-20(21)22/h5-6,9-16,18H,3-4,7-8H2,1-2H3,(H,25,27)

InChI Key

HNZRNMKHJHMUCV-UHFFFAOYSA-N

SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.